5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride
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Description
5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H23BrClN3O3S2 and its molecular weight is 532.9. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent. Its structural features make it a promising candidate for inhibiting cancer cell growth and proliferation. Studies have investigated its effects on specific cancer types, such as breast cancer, lung cancer, and leukemia. Mechanistic studies focus on its interactions with cellular pathways and target proteins involved in cancer progression .
- The compound’s benzothiazole and thiophene moieties contribute to its anti-inflammatory activity. It has been studied in animal models to assess its efficacy in reducing inflammation associated with conditions like rheumatoid arthritis, colitis, and neuroinflammation. Researchers investigate its impact on cytokine production, immune cell modulation, and signaling pathways .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve oxidative stress and neuroinflammation. This compound has shown promise as a neuroprotective agent by scavenging free radicals, reducing oxidative damage, and modulating neuroinflammatory responses. Preclinical studies explore its potential in preventing or slowing down neurodegeneration .
- The compound’s benzothiazole ring contributes to its antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and parasites. It may serve as a lead compound for developing novel antimicrobial drugs. Mechanistic studies focus on its interactions with microbial enzymes and cell membranes .
- The compound exhibits interesting photophysical properties, including fluorescence and phosphorescence. Researchers explore its use in organic light-emitting diodes (OLEDs), sensors, and imaging agents. Its emission characteristics make it valuable for optoelectronic applications .
- The compound’s functional groups allow for coordination with metal ions. Researchers have synthesized metal complexes using this ligand. These complexes find applications in catalysis, material science, and supramolecular chemistry. Investigations focus on their stability, reactivity, and potential catalytic activities .
Anticancer Activity
Anti-inflammatory Properties
Neuroprotective Effects
Antimicrobial Activity
Photophysical Applications
Metal Complexes and Coordination Chemistry
properties
IUPAC Name |
5-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3S2.ClH/c1-2-27-14-4-3-5-15-18(14)22-20(29-15)24(9-8-23-10-12-26-13-11-23)19(25)16-6-7-17(21)28-16;/h3-7H,2,8-13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKMPPOAWDZXNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(S4)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.